molecular formula C20H17BrN2O3S2 B10812207 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

Cat. No.: B10812207
M. Wt: 477.4 g/mol
InChI Key: PWMXEJYXIUQWEX-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolidinone core modified with a 3-bromobenzylidene substituent at position 5 and a butanamide chain linked to a 2-hydroxyphenyl group at position 2. The bromine atom introduces electron-withdrawing effects, while the ortho-hydroxyphenyl moiety may influence intramolecular interactions, such as hydrogen bonding, affecting conformation and stability .

Properties

Molecular Formula

C20H17BrN2O3S2

Molecular Weight

477.4 g/mol

IUPAC Name

4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C20H17BrN2O3S2/c21-14-6-3-5-13(11-14)12-17-19(26)23(20(27)28-17)10-4-9-18(25)22-15-7-1-2-8-16(15)24/h1-3,5-8,11-12,24H,4,9-10H2,(H,22,25)/b17-12-

InChI Key

PWMXEJYXIUQWEX-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O

Origin of Product

United States

Biological Activity

The compound 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O3S2C_{20}H_{17}BrN_{2}O_{3}S_{2}, with a molecular weight of approximately 461.39 g/mol. The structure features a thiazolidine ring, which is known to contribute to the biological activity of similar compounds.

Structural Characteristics

PropertyValue
Molecular FormulaC20H17BrN2O3S2
Molecular Weight461.39 g/mol
IUPAC Name4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S

Anti-inflammatory and Anti-allergic Effects

Research indicates that this compound exhibits significant anti-inflammatory and anti-allergic properties. A study conducted on sensitized guinea pigs demonstrated that treatment with the compound resulted in:

  • A significant reduction in IgE levels, suggesting potential efficacy in treating allergic reactions.
  • Decreased levels of inflammatory markers such as IgA, IgM, IL-2, and TNF-α, indicating its role in modulating inflammatory responses.

In silico studies have provided insights into the potential molecular targets of this compound. Notable predicted targets include:

  • Lysosomal protective protein
  • Thromboxane-A synthase
  • PPARγ (Peroxisome proliferator-activated receptor gamma)

Docking studies revealed strong binding interactions between the compound and these targets, highlighting its potential as a polypharmacological agent .

Cancer Therapeutics

The compound has also been explored as a starting point for developing selective inhibitors for anti-apoptotic Bcl-2 proteins , which are crucial in regulating cell death. Inhibiting these proteins could lead to advancements in cancer treatment strategies.

Study 1: Anti-allergic Effects in Guinea Pigs

A study published in Molecules investigated the anti-allergic properties of the compound. The results indicated:

  • IgE Reduction : Treatment led to a notable decrease in IgE levels.
  • Inflammatory Marker Decrease : Significant reductions were observed in IgA, IgM, IL-2, and TNF-α levels.

Study 2: In Silico Target Prediction

Using tools like SwissADME, researchers identified potential biological targets for the compound. The docking studies suggested:

  • High affinity for lysosomal protective proteins.
  • Potential modulation of metabolic pathways via PPARγ.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound ID Benzylidene Substituent Key Features
Target Compound 3-Bromo Bromine enhances electronic effects; potential for halogen bonding
Compound 6f () 4-Methoxy Methoxy group provides electron-donating effects; higher solubility
Compound 6g () 4-Hydroxy Hydroxyl group increases polarity and hydrogen-bonding capacity
Compound 4-Methoxy Similar to 6f but linked to 4-hydroxyphenyl; enhanced resonance effects
Compound 4-Methyl Methyl group introduces steric bulk; may reduce reactivity

Key Observations :

  • Electron-withdrawing vs. donating groups: Bromine (target) vs.
  • Positional effects : Para-substituted analogs (6f, 6g) differ in steric and electronic profiles compared to the meta-bromo substituent in the target compound.

Variations in the Butanamide-Linked Aromatic Group

Compound ID Aromatic Group Key Features
Target Compound 2-Hydroxyphenyl Ortho-hydroxyl enables intramolecular H-bonding; may stabilize conformation
Compound 4-Hydroxyphenyl Para-hydroxyl increases polarity but lacks conformational stabilization
Compound 4-Methylphenyl Methyl group enhances lipophilicity; reduces solubility
Compound 2-Nitrophenyl Nitro group introduces strong electron-withdrawing effects; may enhance reactivity

Key Observations :

  • Hydroxyl position : The ortho-hydroxyl in the target compound may confer unique conformational stability compared to para-substituted analogs ().
  • Functional group effects : Nitro () vs. hydroxyl (target) groups drastically alter electronic and solubility profiles.

Key Observations :

  • Moderate yields (~50–57%) are typical for thiazolidinone derivatives, suggesting similar synthetic challenges for the target compound.
  • Bromine’s presence may require optimized reaction conditions to avoid side reactions.

Physical and Spectroscopic Properties

Property Target Compound Compound 6f () Compound
Melting Point Not reported 218–219°C Not reported
IR ν(C=O) ~1660–1680 cm⁻¹ (est.) 1663–1682 cm⁻¹ Similar range expected
IR ν(C=S) ~1240–1255 cm⁻¹ (est.) 1243–1258 cm⁻¹ Similar range expected
Molecular Weight ~428.52 (est.)* 443.03 428.52

*Estimated based on and .

Key Observations :

  • Bromine increases molecular weight compared to non-halogenated analogs (e.g., compound: 428.52 vs. 6f: 443.03).
  • Similar IR profiles suggest conserved thiazolidinone core across compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.